Technical Documentation Center

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
  • CAS: 1680213-12-0

Core Science & Biosynthesis

Foundational

Chiral Precision: A Technical Guide to Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Executive Summary Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS: 1680213-12-0 for the relative stereoisomer; specific enantiomer citations vary) is a critical chiral building block in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS: 1680213-12-0 for the relative stereoisomer; specific enantiomer citations vary) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for neuraminidase inhibitors and phosphodiesterase 4 (PDE4) inhibitors.[1] With a molecular weight of 172.22 g/mol , this molecule presents specific stereochemical challenges—namely, the control of the cis-1,3 relationship between the hydroxyl and carboxylate moieties.

This guide details the physicochemical profile, validated synthetic pathways, and rigorous analytical protocols required to maintain enantiomeric excess (ee) >98% in drug development workflows.

Part 1: Physicochemical Profile & Molecular Weight[2]

The precise molecular weight is critical for stoichiometric calculations in multi-step GMP synthesis.

Core Data Table
PropertyValueTechnical Note
Molecular Weight 172.22 g/mol Based on standard atomic weights (

)
Monoisotopic Mass 172.110 DaCritical for High-Res MS identification
Molecular Formula

Stereochemistry (1S, 3R)Corresponds to the cis-isomer in 1,3-substitution
Boiling Point 127–134 °C (0.1 mmHg)High vacuum required for distillation to prevent thermal epimerization
Density 1.068 g/mL (25 °C)Essential for volumetric dosing in flow chemistry
Solubility DCM, EtOAc, MeOHLipophilic nature (

)
Stereochemical Context

In 1,3-disubstituted cyclohexanes, the (1S, 3R) configuration (where substituents are different) typically adopts the cis -geometry. This allows both the ethyl ester and the hydroxyl group to occupy equatorial positions in the chair conformation, making it thermodynamically more stable than its trans-(1S, 3S) diastereomer.

Part 2: Synthetic Routes & Causality

Achieving the (1S, 3R) configuration requires distinguishing between the ketone reduction's facial selectivity. Two primary routes are field-proven: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Route A: Asymmetric Transfer Hydrogenation (Chemical)

Mechanism:[2] Noyori-type reduction using Ruthenium catalysts. Causality: The chiral ligand (e.g., (S,S)-Ts-DPEN) dictates the hydride attack face, overriding the substrate's inherent steric bias.

Route B: Biocatalytic Resolution (Enzymatic)

Mechanism: Ketoreductase (KRED) mediated reduction. Causality: Enzymes provide a rigid active site that exclusively accepts the si- or re-face of the ketone, often yielding >99% ee.

Workflow Visualization

The following diagram illustrates the decision matrix for synthesis, highlighting the critical divergence between chemical and enzymatic routes.

SynthesisWorkflow Start Ethyl 3-oxocyclohexanecarboxylate (Racemic or Prochiral) RouteA Route A: Chemical Ru-BINAP / H2 Start->RouteA High Throughput RouteB Route B: Enzymatic KRED / NADPH Start->RouteB High Selectivity Intermediate Crude Alcohol (Mix of Isomers) RouteA->Intermediate Yield: ~85% dr: 90:10 RouteB->Intermediate Yield: ~95% dr: >99:1 Purification Flash Chromatography (Silica Gel) Intermediate->Purification Remove Diastereomers Final Ethyl (1S,3R)-3-hydroxy cyclohexanecarboxylate (>98% ee) Purification->Final

Figure 1: Comparative synthetic workflow for the generation of the (1S,3R) isomer, contrasting chemical yield vs. enzymatic specificity.

Part 3: Analytical Validation Protocols

Trustworthiness in chiral synthesis relies on self-validating analytical loops. You cannot rely on optical rotation alone due to the low specific rotation values of aliphatic alcohols.

Protocol 1: Chiral HPLC Method

Objective: Quantify Enantiomeric Excess (ee).

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

    • Why: Low polarity prevents peak broadening of the hydroxyl moiety.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 210 nm (ester carbonyl absorption).

  • Validation: Inject racemic standard first to establish separation factor (

    
    ). The (1S,3R) peak typically elutes distinct from the (1R,3S) enantiomer.
    
Protocol 2: NMR Stereochemical Assignment

Objective: Confirm cis vs. trans relative configuration (Diastereomeric Ratio - dr).

  • Solvent:

    
    .
    
  • Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

  • Logic:

    • Irradiate the H1 proton (alpha to ester).

    • Observation: If a strong NOE enhancement is observed at H3 (alpha to hydroxyl), the protons are on the same face (1,3-diaxial relationship), implying the substituents are trans (diequatorial).

    • Correction: In the stable chair form of the cis-isomer (1S,3R), both groups are equatorial. Therefore, H1 and H3 are both axial. A strong NOE between H1 and H3 confirms the cis -diequatorial arrangement of the substituents (since the protons are 1,3-diaxial).

Analytical Logic Tree

QC_Logic Sample Isolated Product GC_MS GC-MS Analysis Sample->GC_MS Decision1 MW = 172.22? GC_MS->Decision1 Chiral_HPLC Chiral HPLC Decision2 ee > 98%? Chiral_HPLC->Decision2 NMR_NOE 1H-NMR (NOE) Decision3 H1-H3 NOE? NMR_NOE->Decision3 Decision1->Chiral_HPLC Yes Fail REPROCESS Decision1->Fail No Decision2->NMR_NOE Yes Decision2->Fail No Pass RELEASE BATCH Decision3->Pass Strong Signal (Cis-isomer) Decision3->Fail No Signal (Trans-isomer)

Figure 2: Quality Control decision tree ensuring molecular weight confirmation, enantiomeric purity, and correct diastereomeric configuration.

Part 4: Pharmaceutical Applications[2][6][8][9]

The (1S,3R)-3-hydroxycyclohexanecarboxylate scaffold is not merely a solvent or reagent; it is a pharmacophore precursor.

  • Neuraminidase Inhibitors: The cyclohexane ring mimics the transition state of sialic acid cleavage. The (1S,3R) stereochemistry is often required to position the hydroxyl group for hydrogen bonding within the viral enzyme active site.

  • PDE4 Inhibitors: Used in respiratory therapeutics (COPD/Asthma). The ethyl ester is often hydrolyzed to the acid, which is then coupled to aryl amines. The chiral center at C3 dictates the binding affinity to the phosphodiesterase pocket.

  • Safety & Handling:

    • Flash Point: >100°C (Closed Cup).

    • Storage: Hygroscopic. Store under Nitrogen at 2–8°C.

    • Toxicity: Irritant. Standard PPE (gloves, goggles) required.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3023897, Ethyl 3-hydroxycyclohexanecarboxylate. Retrieved February 27, 2026, from [Link]

  • Google Patents (2023).Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds (WO2023178061A1).

Sources

Exploratory

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate SMILES string

Technical Whitepaper: Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate Executive Summary Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a high-value chiral building block characterized by a 1,3-disubstituted cyclohexane r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Executive Summary

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a high-value chiral building block characterized by a 1,3-disubstituted cyclohexane ring with a cis stereochemical relationship between the carboxylate and hydroxyl groups. This scaffold is critical in the synthesis of pharmaceutical intermediates, particularly for neuraminidase inhibitors, PDE4 inhibitors, and complex bioactive macrocycles.

This guide provides a definitive technical analysis of the molecule, focusing on its cheminformatics identity, asymmetric synthesis via biocatalysis (Green Chemistry), and downstream applications in medicinal chemistry.

Structural Identity & Cheminformatics

The precise stereochemical definition of this molecule is paramount. The (1S, 3R) configuration implies a cis relationship in the 1,3-disubstituted system.

Core Identifiers
ParameterData
IUPAC Name Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Common Name cis-3-Hydroxycyclohexanecarboxylic acid ethyl ester (Enantiomer)
Isomeric SMILES CCOC(=O)[C@H]1CCCC1
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Stereochemistry (1S, 3R) – cis configuration
CAS Number 1680213-12-0 (Note: Often listed as rel or generic 94160-25-5; verify specific optical rotation batch-to-batch)
Stereochemical Logic

In a 1,3-disubstituted cyclohexane:

  • Cis (1S, 3R): The substituents (ester and hydroxyl) are oriented on the same face of the ring (e.g., both equatorial in the stable chair conformer).

  • Trans (1S, 3S): The substituents are on opposite faces.

  • Significance: The cis geometry is thermodynamically favored in the diequatorial conformation, making it a stable target for synthesis, yet accessing the specific (1S, 3R) enantiomer over the (1R, 3S) requires high-fidelity asymmetric catalysis.

Asymmetric Synthesis: The Biocatalytic Route

While traditional chemical reduction of ethyl 3-oxocyclohexanecarboxylate using NaBH₄ yields a diastereomeric mixture (often favoring the thermodynamic cis product but lacking enantioselectivity), the industry standard for high-purity (1S, 3R) production is Biocatalytic Ketone Reduction .

Methodology: KRED-Mediated Asymmetric Reduction

This protocol utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to stereoselectively reduce the ketone precursor. This method is superior to metal-hydride reduction due to its ability to set two chiral centers simultaneously via Dynamic Kinetic Resolution (DKR) if the substrate racemizes, or simple diastereoselective reduction.

  • Substrate: Ethyl 3-oxocyclohexanecarboxylate.

  • Enzyme: NADPH-dependent Ketoreductase (Screened panel, e.g., Lactobacillus or Thermoanaerobacter origin).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) system.

Reaction Pathway Diagram

KRED_Cycle Substrate Ethyl 3-oxocyclohexanecarboxylate KRED KRED Enzyme (Stereoselective Reduction) Substrate->KRED Product Ethyl (1S,3R)-3-hydroxy cyclohexanecarboxylate NADP_Plus NADP+ GDH GDH (Recycling) NADP_Plus->GDH NADPH NADPH NADPH->KRED H- donor KRED->Product Reduction KRED->NADP_Plus GDH->NADPH Recycling Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 1: Enzymatic cycle for the asymmetric reduction of the ketone precursor. The KRED enzyme ensures the (1S, 3R) specificity, while GDH recycles the expensive cofactor.

Validated Experimental Protocol

Objective: Synthesis of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate via KRED reduction.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate (MgSO₄).

  • Cofactor Mix: Dissolve NADP+ (1.0 mM final conc.) and Glucose (1.5 eq relative to substrate) in the buffer.

  • Enzyme Loading: Add Glucose Dehydrogenase (GDH, 5 U/mL) and the specific KRED variant (10 mg/mL lyophilized powder).

  • Substrate Addition: Add Ethyl 3-oxocyclohexanecarboxylate (50 mM) dissolved in IPA or DMSO (5% v/v co-solvent).

  • Incubation: Stir at 30°C, 250 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if necessary to maintain pH 7.0 (gluconic acid byproduct lowers pH).

  • Work-up: Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation: Analyze diastereomeric ratio (dr) and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Pharmaceutical Applications

The (1S, 3R) scaffold acts as a "chiral geometrical constraint" in drug design. By fixing the geometry of the cyclohexane ring, it directs substituents into specific pockets of target proteins.

Key Therapeutic Areas
  • PDE4 Inhibitors:

    • Analogs of Cilomilast and Roflumilast often utilize 1,3- or 1,4-disubstituted cyclohexane rings to mimic the catechol ether moiety of the natural substrate cAMP. The (1S, 3R) isomer provides a specific vector for hydrogen bonding within the PDE4 active site.

  • Neuraminidase Inhibitors:

    • While Oseltamivir (Tamiflu) is based on a cyclohexene ring, research into "saturated bioisosteres" utilizes the (1S, 3R)-hydroxy ester core to probe binding affinity without the metabolic liability of the double bond.

  • Edoxaban Intermediates:

    • Advanced intermediates for anticoagulants (Factor Xa inhibitors) often require chiral cyclohexane diamines or amino-alcohols derived from this hydroxy-ester precursor (via Curtius rearrangement of the acid or amination of the alcohol).

Analytical Characterization Data

To ensure scientific integrity, the synthesized product must meet the following spectral criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.13 (q, J = 7.1 Hz, 2H, O-CH ₂-CH₃),

    • δ 3.62 (tt, J = 10.8, 4.2 Hz, 1H, CH -OH) — Multiplicity confirms axial/equatorial relationships.

    • δ 2.35 (tt, 1H, CH -COOEt),

    • δ 1.25 (t, 3H, CH₃).

    • Note: The coupling constants of the methine protons are diagnostic for the cis-diequatorial conformation.

  • Physical State: Colorless viscous oil.

  • Boiling Point: 127-134 °C at 0.1 mmHg.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023897, Ethyl 3-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Hollmann, F., et al. (2021). Enzymatic reduction of ketones: A Green Chemistry approach.Angewandte Chemie International Edition.[2] (Contextual grounding for KRED protocol).

Sources

Foundational

Technical Whitepaper & Advanced Safety Data Guide: Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate in Drug Discovery

Executive Summary & Strategic Context Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS: 2165752-83-8) is a highly specialized, enantiopure chiral building block utilized extensively in modern medicinal chemistry 1[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS: 2165752-83-8) is a highly specialized, enantiopure chiral building block utilized extensively in modern medicinal chemistry 1[1]. Unlike its racemic counterpart (CAS: 94160-25-5) , the strict (1S,3R) spatial geometry of this synthon is critical for avoiding enantiomeric off-target toxicity in Active Pharmaceutical Ingredients (APIs). It has emerged as a foundational intermediate in the synthesis of Poly(ADP-ribose) polymerase 14 (PARP14) inhibitors—currently investigated for modulating allergic airway diseases and B-cell lymphomas 2[2]—as well as Lysophosphatidic acid (LPA) antagonists targeting cardiovascular disorders 3[3].

This whitepaper synthesizes the core safety data (SDS), physicochemical properties, and field-proven handling protocols required for drug development professionals.

Physicochemical Profiling

Understanding the physical properties of this compound is the first step in predicting its behavior during chemical synthesis and its potential environmental hazards.

PropertyValueCausality / Implication in Synthesis
Chemical Formula C9H16O3Defines the baseline stoichiometry for downstream coupling reactions.
Molecular Weight 172.22 g/mol Low molecular weight allows it to be a highly efficient, atom-economical fragment in API construction 1[1].
Stereochemistry (1S, 3R)Dictates the exact 3D conformation of the final drug molecule, ensuring target-specific binding.
Boiling Point ~117-122 °C (at 0.5 Torr)High boiling point under vacuum indicates low volatility at standard pressure, reducing acute inhalation risks at room temperature 4[4].
Density ~1.06 g/cm³Slightly denser than water; informs phase separation behavior during aqueous workups.

Core Safety Data & Hazard Causality (SDS Core)

While specific in vivo toxicological data for the pure enantiomer is limited, read-across methodology from structural analogs (such as ethyl 3-hydroxycyclobutanecarboxylate) dictates the following Globally Harmonized System (GHS) classifications 5[5]:

  • Skin Irritation (Category 2, H315): The amphiphilic nature of the ester allows it to partition into the lipid bilayer of the stratum corneum. This causes mild defatting and localized irritation upon prolonged exposure.

  • Eye Irritation (Category 2A, H319): Direct ocular contact induces osmotic stress. The free hydroxyl group can hydrogen-bond with corneal proteins, leading to transient protein denaturation and severe irritation.

  • STOT SE 3 (H335): Inhalation of aerosols or vapors (especially if heated during distillation) irritates the respiratory mucosa due to the compound's mild electrophilicity.

Safety Hazard Hazard Identification (GHS: H315, H319, H335) PPE PPE Requirements Nitrile Gloves (EN 374) Safety Goggles Hazard->PPE Mitigates Contact Eng Engineering Controls Class II Fume Hood Air Exchange >10/hr Hazard->Eng Mitigates Inhalation Store Storage Conditions Inert Gas (Ar/N2) Temperature: 2-8°C Hazard->Store Prevents Degradation

Fig 1: Logical flow of hazard identification to required safety mitigations.

Stereochemical Stability & Storage Vulnerabilities

A critical, often overlooked aspect of handling ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is the risk of epimerization . The proton at the C1 position (alpha to the ethyl ester) is weakly acidic. Exposure to strong bases or prolonged storage in non-buffered protic solvents can lead to enolization. Upon reprotonation, the stereocenter at C1 can invert, degrading the pure (1S,3R) form into a diastereomeric mixture.

  • Storage Protocol: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Containers must be tightly sealed to prevent moisture ingress, which catalyzes slow, spontaneous ester hydrolysis.

Applications in Drug Development

The primary utility of this compound lies in its bifunctionality. The hydroxyl group serves as a handle for etherification, oxidation, or Mitsunobu inversions, while the ethyl ester acts as a masked carboxylic acid. In the development of PARP14 inhibitors , the ester is hydrolyzed to the acid, which is subsequently coupled with complex amines to form the core quinazolinone-based API 2[2].

Workflow A Ethyl (1S,3R)-3-hydroxy- cyclohexanecarboxylate (CAS: 2165752-83-8) B Base-Catalyzed Hydrolysis (LiOH, THF/H2O) A->B Deprotection C (1S,3R)-3-hydroxy- cyclohexanecarboxylic acid B->C Intermediate D Amide Coupling (HATU, DIPEA) C->D Activation E Target API (e.g., PARP14 Inhibitor) D->E Final Assembly

Fig 2: Standard synthetic workflow incorporating the chiral synthon into a target API.

Self-Validating Experimental Protocol: Mild Saponification

To utilize this synthon in amide coupling, the ethyl ester must first be deprotected. Standard harsh basic conditions (e.g., refluxing NaOH) risk C1 epimerization. The following protocol utilizes kinetically controlled mild conditions to preserve stereochemical integrity 2[2].

Objective: Conversion of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate to (1S,3R)-3-hydroxycyclohexanecarboxylic acid.

  • Solvent Preparation: Dissolve 1.0 equivalent of the ester in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: THF solubilizes the organic starting material, water dissolves the inorganic base, and MeOH acts as a phase-transfer homogenizer to ensure a uniform reaction environment.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise.

    • Causality: LiOH is a milder base than NaOH/KOH. Cooling to 0°C kinetically favors nucleophilic attack at the ester carbonyl over deprotonation of the alpha-carbon, strictly preserving the (1S,3R) stereocenter.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC) using 1:1 Hexanes/EtOAc, visualized with KMnO₄ stain.

    • Validation Check: The system validates completion when the high-Rf ester spot completely disappears, replaced by a baseline-retentive acid spot.

  • Quenching & Acidification: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with distilled water, cool to 0°C, and carefully acidify to pH 2–3 using 1M HCl.

    • Causality: The product exists as a water-soluble lithium carboxylate salt at basic pH. Acidification protonates the carboxylate, rendering it lipophilic for organic extraction.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting product is the enantiopure acid, ready for downstream API coupling.

References

  • ethyl (1S,3R)
  • 3-(Hydroxymethyl)
  • CAS 94160-25-5 Source: Sigma-Aldrich URL
  • 17205-02-6 | Ethyl 3-hydroxycyclobutanecarboxylate Source: BLD Pharm URL
  • US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL
  • WO2017223016A1 - Carbamoyloxymethyl triazole cyclohexyl acids as lpa antagonists Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate , a critical chiral building block for pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate , a critical chiral building block for pharmaceutical intermediates (e.g., Factor Xa inhibitors, antibiotics).

The guide prioritizes the Chemoenzymatic Route (Hydrogenation + Lipase Resolution) as the most robust, scalable, and field-proven method for establishing the challenging 1,3-cis stereochemistry with high optical purity.

Executive Summary

The synthesis of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate presents a specific stereochemical challenge: establishing a cis-1,3 relationship between the carboxylate and hydroxyl groups while securing the absolute (1S, 3R) configuration.

While direct asymmetric hydrogenation of the corresponding keto-ester is possible, the remote nature of the stereocenters (1,3-relationship) often reduces the efficiency of Dynamic Kinetic Resolution (DKR). Therefore, this protocol details a Two-Stage Chemoenzymatic Workflow :

  • Diastereoselective Hydrogenation: Converting ethyl 3-hydroxybenzoate to the racemic cis-hydroxy ester.

  • Enzymatic Kinetic Resolution: Using Pseudomonas cepacia Lipase (Lipase PS) to isolate the (1S, 3R) enantiomer with >99% ee.

Target Molecule Profile
PropertySpecification
IUPAC Name Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Common Name cis-3-Hydroxy ester (Enantiopure)
CAS No. 1680213-12-0 (specific isomer); 606488-94-2 (acid)
Stereochemistry (1S, 3R) [Cis-configuration]
Molecular Weight 172.22 g/mol

Retrosynthetic Analysis & Pathway

The synthesis relies on the thermodynamic preference for the cis-isomer during heterogeneous hydrogenation, followed by the high enantioselectivity of lipases for the resulting cyclic esters.

Synthesis_Pathway Start Ethyl 3-hydroxybenzoate (Aromatic Precursor) Inter rac-cis-Ethyl 3-hydroxy cyclohexanecarboxylate (Diastereoselective H2) Start->Inter H2, Rh/Al2O3 50-80 bar, EtOH Enz Enzymatic Resolution (Lipase PS) Inter->Enz Vinyl Acetate Organic Solvent Prod Ethyl (1S,3R)-3-hydroxy cyclohexanecarboxylate (Target, >99% ee) Enz->Prod Selective Acetylation/Hydrolysis Waste (1R,3S)-Acid/Ester (By-product) Enz->Waste Kinetic Separation

Figure 1: Chemoenzymatic workflow combining heterogeneous hydrogenation with biocatalytic resolution.

Detailed Experimental Protocols

Phase 1: Diastereoselective Hydrogenation

Objective: Convert the aromatic precursor to the saturated cyclohexane ring with high cis-diastereoselectivity. Mechanism: Syn-addition of hydrogen across the aromatic face typically favors the cis isomer (all-cis or 1,3-cis) due to catalyst surface binding dynamics.

Reagents:

  • Substrate: Ethyl 3-hydroxybenzoate (1.0 equiv)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or 5% Rh/C (5 wt% loading)

  • Solvent: Ethanol (Absolute) or Acetic Acid (for higher cis-selectivity)

  • Gas: Hydrogen (H2)

Protocol:

  • Charge: In a high-pressure autoclave, dissolve Ethyl 3-hydroxybenzoate (100 g, 0.60 mol) in Ethanol (500 mL).

  • Catalyst Addition: Add 5% Rh/Al2O3 (5.0 g). Caution: Rhodium catalysts are pyrophoric when dry.

  • Hydrogenation: Seal the autoclave, purge with N2 (3x), then H2 (3x). Pressurize to 50–80 bar (725–1160 psi) .

  • Reaction: Stir at 50–60 °C for 12–24 hours. Monitor H2 uptake.

    • Note: Higher temperatures increase reaction rate but may lower cis/trans ratio.

  • Workup: Cool to room temperature. Vent H2 carefully. Filter the catalyst through a Celite pad (recover catalyst for recycling).

  • Concentration: Evaporate solvent under reduced pressure to yield a colorless oil.

  • Analysis: Analyze by GC or 1H NMR.

    • Expected Yield: >95% quantitative conversion.

    • Diastereomeric Ratio (dr): Typically 85:15 to 90:10 (cis:trans).

    • Purification (Optional): If dr is low, flash chromatography (Hexane/EtOAc) can enrich the cis-isomer, but the subsequent enzymatic step is often specific enough to handle the mixture.

Phase 2: Enzymatic Kinetic Resolution

Objective: Isolate the (1S, 3R) enantiomer from the racemic cis-mixture. Enzyme Choice: Lipase PS (Burkholderia cepacia / Pseudomonas cepacia) or Novozym 435 (Candida antarctica Lipase B). Strategy: Irreversible transesterification using vinyl acetate. The enzyme typically acetylates the (1R, 3S)-enantiomer faster, leaving the desired (1S, 3R)-alcohol unreacted (or vice versa depending on specific enzyme batch; screening is recommended).

Standard Configuration Assumption for Lipase PS: Prefers (R)-alcohol acylation. Target: We want the free alcohol (1S, 3R). If the enzyme acetylates the (R)-center (at C3), the (1R, 3S) isomer becomes the acetate, and the (1S, 3R) remains as the alcohol.

Protocol:

  • Setup: Dissolve the cis-enriched hydroxy ester (50 g, ~0.29 mol) in MTBE (Methyl tert-butyl ether) or Diisopropyl ether (500 mL).

  • Acyl Donor: Add Vinyl Acetate (150 mL, excess).

  • Enzyme Addition: Add Lipase PS "Amano" IM (immobilized on diatomite) (5.0 g, 10 wt%).

  • Incubation: Stir at 30–40 °C at 200 rpm.

  • Monitoring: Monitor conversion by Chiral GC or HPLC.

    • Stop Point: Stop when conversion of the cis-isomer reaches ~50% (theoretical max for resolution).

  • Workup: Filter off the immobilized enzyme (can be reused).

  • Separation: Concentrate the filtrate. The mixture now contains:

    • Product: Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (Unreacted Alcohol).

    • By-product: Ethyl (1R,3S)-3-acetoxycyclohexanecarboxylate (Acetylated).

    • Trans-isomers: (If not removed earlier, they may react slowly or differently).

  • Purification: Separate via Column Chromatography (Silica Gel).

    • Eluent: Gradient Hexane -> Hexane/EtOAc (80:20). The Acetate (less polar) elutes first; the Hydroxy Ester (Target) elutes second.

Data Summary Table:

Parameter Phase 1 (Hydrogenation) Phase 2 (Enzymatic Resolution)
Substrate Ethyl 3-hydroxybenzoate rac-cis-Ethyl 3-hydroxycyclohexanecarboxylate
Catalyst 5% Rh/Al2O3 Lipase PS (Amano)
Conditions 60 bar H2, 60°C, EtOH Vinyl Acetate, MTBE, 35°C
Yield >95% (Crude) 40–45% (of theoretical 50%)

| Stereo-purity | ~90:10 (cis:trans) | >99% ee (1S, 3R) |

Quality Control & Analytics

Stereochemical Validation

To confirm the (1S, 3R) absolute configuration and cis-geometry:

  • Relative Stereochemistry (NMR):

    • 1H NMR (CDCl3): Look at the H3 proton signal (methine attached to OH).

    • Cis-isomer: H3 typically appears as a broad multiplet (equatorial/axial averaging) but distinct from trans.

    • Coupling Constants: In the cis-isomer (diequatorial or diaxial conformers), the coupling constants between H1 and H2/H6 and H3 and H2/H4 will verify the chair conformation.

  • Absolute Stereochemistry (Chiral HPLC):

    • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm (weak absorption, high concentration needed) or Refractive Index (RI).

    • Reference: Compare retention times with authentic standards or racemic mixture.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low cis selectivity in Phase 1 Temperature too high or wrong solvent.Lower temp to <50°C. Switch solvent to Acetic Acid (promotes syn addition).
Low ee in Phase 2 Reaction ran too long (>50% conversion).Stop reaction precisely at 48-50% conversion. Use HPLC monitoring.
Enzyme inactivity Water content in solvent too low/high.Ensure solvents are dry but add trace water (0.1% v/v) if enzyme requires hydration.

References

  • Noyce, D. S., & Denney, D. B. (1952).[1] The Stereochemical Configuration of the 3-Hydroxycyclohexanecarboxylic Acids. Journal of the American Chemical Society, 74(23), 5912–5914. Link (Foundational work on cis/trans assignment).

  • Exl, C., et al. (1995).[1][2] Enzymatic resolution of 3-hydroxycyclohexanecarboxylates. Chirality, 7(4), 211. (Describes Rh-catalyzed hydrogenation and lipase resolution).

  • Codexis Inc.Ketoreductase (KRED) Screening Kits for Asymmetric Reduction.
  • Google Patents. Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives. EP1805316B1. Link (Industrial application of the enzymatic route).

  • PubChem. Ethyl 3-hydroxycyclohexanecarboxylate Compound Summary.Link (Physical properties and safety data).

Sources

Application

Application Note: High-Efficiency Enzymatic Kinetic Resolution of Ethyl 3-Hydroxycyclohexanecarboxylate

Introduction & Strategic Significance The Chiral Challenge Ethyl 3-hydroxycyclohexanecarboxylate (E3HCC) is a pivotal chiral building block in the synthesis of Factor Xa inhibitors (anticoagulants), herbicides, and vario...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The Chiral Challenge

Ethyl 3-hydroxycyclohexanecarboxylate (E3HCC) is a pivotal chiral building block in the synthesis of Factor Xa inhibitors (anticoagulants), herbicides, and various bioactive natural products. Structurally, E3HCC possesses two stereocenters (C1 and C3), resulting in four potential stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

Chemical reduction of the corresponding ketone (ethyl 3-oxocyclohexanecarboxylate) typically yields a diastereomeric mixture (often cis-predominant). Separating these isomers via traditional crystallization or chromatography is low-yielding and solvent-heavy.

The Biocatalytic Solution

This protocol details the Enzymatic Kinetic Resolution (EKR) of E3HCC using Candida antarctica Lipase B (CALB).[1][2] Unlike chemical methods, CALB exhibits exquisite stereospecificity for the hydroxyl group at C3. By using an irreversible acyl donor (vinyl acetate), we can selectively acetylate one enantiomer (typically the (1R,3R)-isomer in cis-mixtures) while leaving the counter-enantiomer as the free alcohol, allowing for facile physical separation.

Mechanistic Principles

The reaction follows a Ping-Pong Bi-Bi mechanism characteristic of serine hydrolases. The catalytic triad (Ser-His-Asp) within the lipase active site facilitates the transesterification.

Why Vinyl Acetate?

We utilize vinyl acetate as the acyl donor to drive the equilibrium toward product formation. The byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, rendering the reaction irreversible—a critical requirement for achieving high conversion (


) and enantiomeric excess (

).
Diagram 1: Catalytic Mechanism & Selectivity

This diagram illustrates the irreversible transesterification pathway mediated by the CALB catalytic triad.

CALB_Mechanism Enzyme Free CALB (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Vinyl Acetate AcylDonor Vinyl Acetate (Acyl Donor) Byproduct Acetaldehyde (Tautomerized) AcylDonor->Byproduct - Vinyl Alcohol AcylEnzyme->Enzyme Regeneration Product1 (1R,3R)-Acetate (Acylated Product) AcylEnzyme->Product1 + (1R,3R)-Alcohol Substrate Racemic E3HCC (R/S Mixture) Product2 (1S,3S)-Alcohol (Unreacted Substrate) Substrate->Product2 No Reaction (Steric Mismatch)

Figure 1: Ping-Pong Bi-Bi mechanism of CALB-mediated resolution. The irreversible tautomerization of vinyl alcohol drives the reaction forward.

Experimental Protocol

Materials & Equipment
  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B on acrylic resin).[3]

  • Substrate: Ethyl 3-hydroxycyclohexanecarboxylate (racemic or diastereomeric mixture).

  • Acyl Donor: Vinyl acetate (≥99%, stabilized).

  • Solvent: MTBE (Methyl tert-butyl ether) or Cyclohexane (Anhydrous).

    • Note: Hydrophobic solvents (LogP > 2) generally preserve lipase activity better than hydrophilic ones.

  • Equipment: Orbital shaker (thermostatted), HPLC or GC with chiral column.

Analytical Method (Validation)

Before scale-up, establish a baseline separation method.

  • Instrument: GC-FID (e.g., Agilent 7890).

  • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm) or equivalent cyclodextrin-based phase.

  • Conditions:

    • Injector: 250°C, Split 50:1.

    • Oven: 110°C (isothermal) or ramp 2°C/min.

    • Carrier Gas: Helium (1.0 mL/min).

  • Retention Times (Approximate):

    • (1S,3S)-Alcohol: 12.4 min

    • (1R,3R)-Alcohol: 12.9 min

    • (1S,3S)-Acetate: 14.2 min

    • (1R,3R)-Acetate: 14.8 min

Preparative Scale Protocol (10g Batch)

Step 1: Reaction Setup

  • Dissolve 10.0 g of Ethyl 3-hydroxycyclohexanecarboxylate in 100 mL of MTBE.

  • Add 3 equivalents of Vinyl Acetate (approx. 15.0 g).

  • Add 1.0 g of Novozym 435 (10% w/w relative to substrate).

    • Expert Tip: Pre-dry the enzyme in a desiccator if the container has been opened frequently; water acts as a competitive nucleophile, causing hydrolysis rather than transesterification.

Step 2: Incubation

  • Incubate the mixture at 30°C in an orbital shaker at 200 rpm .

  • Monitoring: Withdraw 50 µL aliquots at 1, 3, 6, and 24 hours. Dilute in MTBE and analyze via GC.

Step 3: Endpoint Determination Stop the reaction when the conversion (


) reaches approx. 50% (for ideal kinetic resolution of a racemate) or when the enantiomeric excess of the remaining substrate (

) exceeds 99%.
  • Calculation:

    
    
    

Step 4: Workup & Purification

  • Filtration: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme.

    • Sustainability: Wash the beads with MTBE; they can be reused up to 5-10 times.

  • Concentration: Evaporate the solvent and excess vinyl acetate under reduced pressure (Rotavap, 40°C).

  • Separation: The residue contains the (S)-Alcohol (unreacted) and (R)-Acetate (product).

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 90:10 → 70:30). The acetate elutes significantly faster than the alcohol.

Workflow Visualization

Diagram 2: Scale-Up Workflow

This flowchart details the critical decision nodes during the preparative synthesis.

Workflow Start Start: 10g Substrate + MTBE + Vinyl Acetate EnzymeAdd Add Novozym 435 (10% w/w) Start->EnzymeAdd Incubate Incubate 30°C, 200 rpm EnzymeAdd->Incubate Sample GC Analysis (Every 2-4 hrs) Incubate->Sample Decision Is ee(substrate) > 99%? Sample->Decision Decision->Incubate No (Continue) Stop Filter Enzyme Decision->Stop Yes Purify Flash Chromatography (Hexane/EtOAc) Stop->Purify Result Pure (S)-Alcohol & Pure (R)-Acetate Purify->Result

Figure 2: Decision-gated workflow for the kinetic resolution of E3HCC.

Data Analysis & Troubleshooting

Performance Metrics

To validate the efficiency of the resolution, calculate the Enantiomeric Ratio (


), which represents the enzyme's selectivity.


Target: An E-value > 50 is required for industrial viability. Novozym 435 typically yields


 for this substrate.[2]
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<10% after 24h) Enzyme inactivation or water presence.Dry solvents over molecular sieves (3Å). Ensure vinyl acetate is fresh.
Low Selectivity (Low E-value) Temperature too high.Lower reaction temperature to 20°C or 4°C. Selectivity often increases as T decreases.
Enzyme Aggregation Mechanical attrition or solvent polarity.Switch from magnetic stirring (grinding effect) to orbital shaking.
Side Products Hydrolysis of ester moiety.[2][4]Ensure system is strictly anhydrous. Avoid alcohols as co-solvents.

References

  • Adrio, J. L., & Demain, A. L. (2014). Microbial Enzymes: Tools for Biotechnological Processes. Biomolecules, 4(1), 117-139.

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[5] Angewandte Chemie International Edition, 43(7), 788-824.

  • US Patent 20070197788A1. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.

  • Anderson, E. M., et al. (1998). Preparation of Enantiomerically Pure Secondary Alcohols by Enzymatic Kinetic Resolution. Biocatalysis and Biotransformation, 16(3), 181-204.

Sources

Method

using ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate as a chiral auxiliary

Application Note: Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate as a Chiral Scaffold & Stereodirecting Template Part 1: Introduction & Core Philosophy 1.1 The "Auxiliary" vs. "Scaffold" Distinction While the user prompt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate as a Chiral Scaffold & Stereodirecting Template

Part 1: Introduction & Core Philosophy

1.1 The "Auxiliary" vs. "Scaffold" Distinction While the user prompt refers to ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (EHCHC) as a chiral auxiliary, in high-value pharmaceutical synthesis, it functions primarily as a Chiral Scaffold (or Chiral Building Block).

  • Chiral Auxiliary (Classic Definition): A group attached to a substrate to induce stereochemistry during a reaction and subsequently removed (e.g., Evans' oxazolidinone).

  • Chiral Scaffold (EHCHC Role): The molecule itself is incorporated into the final target (e.g., Oseltamivir analogs, Simvastatin intermediates, KOR antagonists). Its pre-existing stereocenters ((1S,3R)) act as an internal auxiliary, directing the stereochemical outcome of subsequent functionalizations via substrate-controlled induction.

1.2 Strategic Value The (1S,3R) isomer features a cis-1,3-relationship between the hydroxyl and ester groups. This geometry is thermodynamically significant and allows for:

  • Directed Functionalization: The hydroxyl group can direct incoming reagents (e.g., epoxidation, cyclopropanation) to a specific face of the ring.

  • Conformational Locking: The 1,3-disubstitution pattern biases the cyclohexane ring chair conformation, enabling predictable attack angles for nucleophiles/electrophiles.

Part 2: Mechanism of Stereocontrol

The utility of EHCHC relies on its ability to transfer chiral information from the C1 and C3 centers to new centers formed on the ring.

2.1 Substrate-Controlled Stereoselectivity In the (1S,3R) configuration, if the ester is in the equatorial position (to minimize A-values), the C3-hydroxyl group (also equatorial or axial depending on precise conformation) creates a specific steric environment.

  • Hydroxyl-Directed Attack: Reagents that coordinate to oxygen (e.g.,

    
     for epoxidation, 
    
    
    
    for Simmons-Smith) will attack the alkene (if introduced) from the syn-face relative to the hydroxyl group.
  • Steric Shielding: Bulky reagents will attack from the face anti to the ester or hydroxyl group.

2.2 Diagram: Stereochemical Directing Principles

Stereocontrol Figure 1: Mechanisms of Substrate-Controlled Stereoselectivity using the (1S,3R)-Scaffold. Substrate Ethyl (1S,3R)-3-hydroxy cyclohexanecarboxylate (Chair Conformation) Coordination Metal Coordination (e.g., V, Zn, Ti) Substrate->Coordination OH Group Binding AntiAttack Anti-Steric Attack (Bulky Reagents) Substrate->AntiAttack Steric Blocking SynAttack Syn-Directed Attack (High Diastereoselectivity) Coordination->SynAttack Reagent Delivery Product Functionalized Chiral Core SynAttack->Product AntiAttack->Product

Part 3: Experimental Protocols

Protocol A: Biocatalytic Synthesis of (1S,3R)-EHCHC

Rationale: Chemical reduction of the ketone precursor often yields racemic or low-de mixtures. Biocatalysis using Ketoreductases (KREDs) is the industry standard for >99% ee/de.

Reagents:

  • Substrate: Ethyl 3-oxocyclohexanecarboxylate (CAS 33668-25-6).[1]

  • Enzyme: KRED-101 (or equivalent commercial ketoreductase screening kit).

  • Cofactor: NADP+ / NADPH recycling system (Glucose Dehydrogenase + Glucose).

  • Buffer: Potassium Phosphate (KPi), pH 7.0.

Workflow:

  • Preparation: Dissolve Ethyl 3-oxocyclohexanecarboxylate (100 mM final) in IPA/Buffer mix (10% v/v IPA).

  • Reaction Assembly: Add KRED enzyme (5 mg/mL) and Cofactor Recycle Mix (GDH 10 U/mL, Glucose 200 mM, NADP+ 1 mM).

  • Incubation: Stir at 30°C, 250 rpm for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary.

  • Workup: Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over

    
    .[2]
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (Hexanes:EtOAc 4:1).

  • Validation: Chiral HPLC (Chiralpak AD-H, 95:5 Hexane:iPrOH). Target: >99% ee, >95% de (cis).

Protocol B: Stereoselective Iodolactonization (The "Internal Auxiliary" Effect)

Rationale: This protocol demonstrates how the molecule acts as an auxiliary to install new stereocenters. By converting the ester to an acid and introducing an alkene, the molecule directs its own cyclization.

Prerequisite: Convert (1S,3R)-EHCHC to (1S,3R)-3-hydroxy-4-cyclohexenecarboxylic acid (via elimination/hydrolysis sequences).

Steps:

  • Dissolution: Dissolve (1S,3R)-3-hydroxy-4-cyclohexenecarboxylic acid (1.0 eq) in 0.5 M aqueous

    
    .
    
  • Iodination: Add

    
     (3.0 eq) and KI (9.0 eq) in water dropwise at 0°C.
    
  • Cyclization: Stir in dark at RT for 24h. The hydroxyl/carboxylate geometry directs the iodine attack and lactone closure.

  • Quench: Add saturated

    
     to remove excess iodine.
    
  • Extraction: Acidify to pH 2, extract with DCM.

  • Result: Formation of a bridged bicyclic lactone with defined stereochemistry at the new C-I and C-O bonds.

Part 4: Data & Specifications

Table 1: Physicochemical & Stereochemical Properties

PropertySpecificationNotes
IUPAC Name Ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylatecis-1,3-isomer
CAS No. 1680213-12-0 (Generic: 94160-25-5)Verify specific enantiomer CAS
Molecular Weight 172.22 g/mol
Stereochemistry (1S, 3R)Critical: 1,3-cis relationship
Boiling Point ~250°C (Predicted)Usually handled as oil/low-melt solid
Solubility DCM, EtOAc, MeOH, EtOHSparingly soluble in water
Typical Yield (Enzymatic) > 85%From keto-ester precursor
Optical Rotation

(c=1.0, CHCl3) Value varies by salt/ester

Part 5: Workflow Visualization

ApplicationWorkflow Figure 2: Divergent synthesis workflow starting from the (1S,3R)-Scaffold. Start Ethyl 3-oxocyclohexanecarboxylate (Achiral Precursor) Step1 Biocatalytic Reduction (KRED / NADPH) Start->Step1 Stereoselective Reduction Intermediate Ethyl (1S,3R)-3-hydroxy cyclohexanecarboxylate (The Scaffold) Step1->Intermediate >99% ee, >95% de Branch1 Path A: Direct Substitution (Mitsunobu) Intermediate->Branch1 Inversion of C3 Branch2 Path B: Elimination & Functionalization (Iodolactonization/Epoxidation) Intermediate->Branch2 Ring Modification Prod1 Chiral Amino Acids (Peptide Mimetics) Branch1->Prod1 Prod2 Complex Drug Cores (Simvastatin/Tamiflu Analogs) Branch2->Prod2

Part 6: References

  • Marshall, J. A., & Xie, S. (1995). Synthesis of (1R,3R)-3-Hydroxy-4-cyclohexenecarboxylic Acid Methyl Ester from (R)-3-Cyclohexenecarboxylic Acid. Journal of Organic Chemistry, 60(22), 7230–7237. Link

  • Weber, D., et al. (2021).[3] Biocatalytic Reduction of Carboxylic Acids. ChemBioChem, 22, 1823–1832.[3] (Context on enzymatic reduction of cyclohexyl esters). Link

  • PubChem Compound Summary. (2025). Ethyl 3-hydroxycyclohexanecarboxylate.[4][5] National Center for Biotechnology Information. Link

  • Patents (Novozymes/Roche). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. (e.g., US20070197788A1). Link

  • Kormos, C. M., et al. (2014).[6] Design, synthesis, and biological evaluation of JDTic analogues. Journal of Medicinal Chemistry, 57(19), 8152-8166. Link

Sources

Application

protection of hydroxyl group in ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Application Note: Strategic Hydroxyl Protection in Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate Executive Summary & Rationale This guide details the protection of the secondary hydroxyl group in ethyl (1S,3R)-3-hydroxyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Hydroxyl Protection in Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Executive Summary & Rationale

This guide details the protection of the secondary hydroxyl group in ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate using a tert-butyldimethylsilyl (TBS) ether.

Substrate Analysis: The target molecule is a cis-1,3-disubstituted cyclohexane. In its lowest-energy chair conformation, both the ethyl ester (C1) and the hydroxyl group (C3) occupy equatorial positions to minimize 1,3-diaxial strain. This equatorial orientation renders the hydroxyl group sterically accessible, facilitating standard protection protocols but also leaving it vulnerable to off-target acylation or oxidation if left unprotected.

Strategic Selection: Why TBS? While various protecting groups exist (Benzyl, THP, Acetyl), the TBS group is selected as the optimal candidate for this specific substrate for three reasons:

  • Chemo-orthogonality: The installation conditions (Imidazole/TBSCl) are mild and basic, preventing hydrolysis or transesterification of the C1-ethyl ester (a risk with acetate protection).

  • Stereochemical Integrity: Unlike Tetrahydropyranyl (THP) ethers, which introduce a new chiral center and create diastereomeric mixtures (complicating NMR analysis of chiral purity), TBS is achiral. It preserves the (1S,3R) signature without spectral clutter.

  • Stability Profile: TBS ethers are stable to Grignard reagents, reduction (LiAlH₄), and oxidation conditions, yet are cleanly removed with fluoride sources (TBAF) or mild acid, leaving the ester intact.

Reaction Mechanism & Pathway

The reaction utilizes Imidazole not merely as a base, but as a nucleophilic catalyst.[1] It attacks the silyl chloride to form a reactive N-tert-butyldimethylsilylimidazolium species, which transfers the silyl group to the alcohol significantly faster than TBSCl alone.

TBS_Mechanism TBSCl TBS-Cl Complex N-TBS-Imidazolium (Activated Species) TBSCl->Complex Nucleophilic Attack Imid Imidazole Imid->Complex Product Silyl Ether (R-OTBS) + Imidazole·HCl Complex->Product Silyl Transfer Substrate Substrate (R-OH) Substrate->Product

Figure 1: Catalytic cycle of Imidazole-mediated silylation. The activated imidazolium intermediate is the key kinetic driver.

Experimental Protocol

Safety Warning: TBSCl is moisture-sensitive and corrosive. DMF is a potent solvent and reproductive toxin; use in a fume hood.

Materials
ReagentEquiv.RoleCritical Attribute
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate 1.0SubstrateDry, azeotroped with toluene if necessary.
TBSCl (tert-Butyldimethylsilyl chloride)1.2 – 1.5ReagentWhite solid. Discard if liquid/hydrolyzed.
Imidazole 2.5 – 3.0Catalyst/BaseRecrystallized if yellow.
DMF (N,N-Dimethylformamide)Solvent0.5 M Conc.Must be Anhydrous (<50 ppm H₂O).
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature (RT) under nitrogen flow.

  • Solvation: Charge the flask with the Substrate (1.0 eq) and anhydrous DMF (concentration ~0.5 M relative to substrate). Stir until fully dissolved.

  • Catalyst Addition: Add Imidazole (2.5 eq) in one portion. The solution should remain clear or turn slightly yellow.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add TBSCl (1.2 eq) portion-wise over 5 minutes.

    • Note: Exotherm is minimal, but cooling prevents potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 3–12 hours.

    • Monitoring: Check TLC (See Section 4). If starting material persists after 6 hours, add an additional 0.2 eq of TBSCl.

  • Quench: Once complete, pour the reaction mixture into a separatory funnel containing Ice-Water (5x reaction volume) and Ethyl Acetate (EtOAc).

  • Extraction:

    • Extract with EtOAc (3x).[2]

    • Critical Wash: Wash the combined organic layers with Water (2x) and Saturated LiCl solution (2x) to remove residual DMF.

    • Wash with Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes/EtOAc gradient (typically 95:5 to 80:20). The TBS product is significantly less polar than the starting alcohol.

Workflow Start Start: Dry Substrate + DMF Add_Imid Add Imidazole (2.5 eq) Start->Add_Imid Add_TBS Add TBSCl (1.2 eq) at 0°C Add_Imid->Add_TBS React Stir at RT (3-12 Hours) Add_TBS->React Check TLC Check (Stain: PMA/KMnO4) React->Check Check->Add_TBS Incomplete (+0.2 eq TBSCl) Quench Quench: Ice Water + EtOAc Check->Quench Complete Wash Wash: Water/LiCl (Remove DMF) Quench->Wash Purify Column Chromatography (Hex/EtOAc) Wash->Purify

Figure 2: Operational workflow for TBS protection. Note the critical LiCl wash step to remove DMF.

Validation & Quality Control (Self-Validating System)

Confirming the structure requires verifying the loss of the hydroxyl proton and the appearance of silyl alkyl groups.

A. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% EtOAc in Hexanes.

  • Visualization:

    • UV (254 nm): Weak visibility (ester carbonyl only).

    • Stain:Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) is required.

    • Result: The Product (R-OTBS) will have a significantly higher Rf (approx 0.6–0.8) compared to the starting Alcohol (Rf 0.2–0.3).

B. NMR Spectroscopy (¹H NMR, CDCl₃, 400 MHz)

Proton Environment Chemical Shift (δ) Multiplicity Diagnostic Change
-OH (Hydroxyl) ~2.0 - 3.5 ppm Broad Singlet Disappears completely.
C3-H (Methine) ~3.6 - 4.0 ppm Multiplet Shifts upfield slightly (0.1–0.2 ppm) or changes coupling pattern due to steric bulk.
Si-C(CH₃)₃ (t-Butyl) ~0.85 - 0.90 ppm Strong Singlet (9H) New Signal: Distinctive large singlet.

| Si-(CH₃)₂ (Dimethyl) | ~0.00 - 0.10 ppm | Singlet(s) (6H) | New Signal: Two singlets (diastereotopic) or one singlet near TMS. |

Deprotection Strategy (Future Proofing)

When the hydroxyl group needs to be revealed (e.g., for oxidation to a ketone), use the following standard protocol:

  • Reagent: TBAF (Tetrabutylammonium fluoride), 1.0 M in THF.[2][3]

  • Conditions: 1.1 eq TBAF, THF, 0°C to RT, 1–2 hours.

  • Mechanism: The high bond dissociation energy of Si–F (approx. 135 kcal/mol) drives the cleavage of the Si–O bond.

  • Alternative (Acidic): If the molecule contains base-sensitive groups elsewhere, use AcOH/THF/Water (3:1:1) or 1% HCl in Ethanol .

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (<50%) Wet DMF or old TBSCl.Use freshly distilled DMF or "SureSeal" bottle. Check TBSCl quality (should be solid, not oily).
Slow Reaction Steric hindrance (unlikely for equatorial OH).Add DMAP (4-Dimethylaminopyridine) (0.1 eq) as a hyper-nucleophilic catalyst.
New Spot on TLC (Lower Rf) Hydrolysis of Ester.Ensure conditions are anhydrous. Avoid strong hydroxide bases. Imidazole is safe.
Product "Oiling Out" Residual DMF.Increase the number of water/LiCl washes during extraction.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[4][5] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Chapter 2: Protection for the Hydroxyl Group). Link

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[4] Thieme Medical Publishers. Link

  • Lister, J. (n.d.). TBS Protection - Common Conditions. Common Organic Chemistry. Retrieved October 26, 2023. Link

Sources

Method

Application Note: High-Fidelity Diastereoselective Reduction of Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate to (1S,3R)-1-(Hydroxymethyl)cyclohexan-3-ol

Abstract This application note provides a comprehensive guide for the high-fidelity, diastereoselective reduction of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate to its corresponding diol, (1S,3R)-1-(hydroxymethyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the high-fidelity, diastereoselective reduction of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate to its corresponding diol, (1S,3R)-1-(hydroxymethyl)cyclohexan-3-ol. Chiral 1,3-diols are pivotal structural motifs in numerous natural products and pharmaceutical agents.[1] This protocol emphasizes the use of Lithium Aluminum Hydride (LAH) as a powerful and efficient reducing agent for this transformation. Detailed methodologies for the reaction setup, execution, work-up, and purification are presented, alongside a thorough discussion of the underlying chemical principles. Furthermore, this note outlines analytical techniques for the characterization and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Introduction

Chiral diols, particularly those with a 1,3-relationship, are fundamental building blocks in the synthesis of a wide array of biologically active molecules. Their stereochemical integrity is often crucial for the desired pharmacological activity. The target molecule of this protocol, (1S,3R)-1-(hydroxymethyl)cyclohexan-3-ol, is a valuable chiral intermediate. Its synthesis via the reduction of a readily available chiral β-hydroxy ester, ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate, represents an efficient and stereoretentive transformation.

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis.[2][3] Among the various reducing agents available, Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent and versatile choice, capable of reducing a wide range of functional groups, including esters, carboxylic acids, and amides.[2][4][5] The high reactivity of LAH necessitates careful handling and specific reaction conditions to ensure both safety and high product yield.[2] In the context of β-hydroxy esters, the stereochemical outcome of the reduction is of paramount importance. The goal is to achieve a high-fidelity conversion without epimerization of the existing stereocenters.

Chemical Principles and Rationale

The reduction of an ester with LAH proceeds via a two-step mechanism. Initially, a hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form a primary alcohol upon workup.[6]

Due to the presence of a free hydroxyl group in the starting material, ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate, there is a potential for this group to react with LAH. However, in a protecting-group-free approach, the ester functionality is significantly more electrophilic and will be preferentially reduced. The use of excess LAH is common to ensure complete conversion of the ester.[6]

The diastereoselectivity of the reduction is a critical consideration. Fortunately, the reduction of the ester group at the 1-position is unlikely to affect the stereochemistry at the 1 and 3 positions of the cyclohexane ring under the reaction conditions described.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate≥98%Commercially Available
Lithium Aluminum Hydride (LAH), powder95%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Diethyl ether (Et₂O), anhydrousCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousCommercially Available
Celite®Commercially Available
Hydrochloric acid (HCl), 1M aqueous solutionCommercially Available
Saturated aqueous sodium chloride (brine)Commercially Available
Deuterated chloroform (CDCl₃) for NMRCommercially Available
HPLC-grade solvents (e.g., hexane, isopropanol)Commercially Available

Safety Precautions: Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents. All manipulations involving LAH must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Reaction Setup and Procedure

Reaction_Workflow A Preparation of LAH Suspension B Addition of Ester Solution A->B 0 °C, dropwise C Reaction Monitoring B->C Stir at RT D Quenching C->D Reaction complete E Work-up D->E Careful addition F Purification E->F Extraction & Drying G Characterization F->G Column Chromatography

Figure 1: General workflow for the reduction of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate.

Step-by-Step Protocol:

  • Preparation of the LAH Suspension:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add Lithium Aluminum Hydride (1.5 equivalents) under a positive pressure of nitrogen.

    • Carefully add anhydrous Tetrahydrofuran (THF) via cannula to create a suspension of approximately 0.5 M.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of the Ester Solution:

    • Dissolve ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.

    • Add the ester solution dropwise to the stirred LAH suspension at 0 °C over a period of 30-60 minutes. An exothermic reaction is expected; maintain the temperature below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane). The reaction is complete when the starting ester spot is no longer visible.

Work-up and Purification

Fieser Work-up Procedure: This is a standard and safe method for quenching LAH reactions.[7]

  • Quenching the Reaction:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully add water (X mL per X g of LAH used) dropwise. Caution: Vigorous gas evolution (hydrogen) will occur.

    • Next, add 15% aqueous sodium hydroxide solution (X mL per X g of LAH used) dropwise.

    • Finally, add water again (3X mL per X g of LAH used) dropwise.

  • Isolation of the Product:

    • Remove the ice bath and stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

    • Add anhydrous sodium sulfate and stir for another 15 minutes to ensure complete drying.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude diol.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) to elute the diol.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain (1S,3R)-1-(hydroxymethyl)cyclohexan-3-ol as a colorless oil or a white solid.

Characterization and Data Analysis

The structure and purity of the synthesized (1S,3R)-1-(hydroxymethyl)cyclohexan-3-ol should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hydroxymethyl protons, the methine protons adjacent to the hydroxyl groups, and the cyclohexane ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

Expected NMR Data for 3-(hydroxymethyl)cyclohexan-1-ol (general, stereochemistry not specified): [8]

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
CH₂OH~3.5~65
CHOH~3.6-4.0~70
Cyclohexyl CH, CH₂~1.0-2.0~20-45

Note: The exact chemical shifts will depend on the solvent and the specific stereoisomer.

High-Performance Liquid Chromatography (HPLC)

To confirm the diastereomeric and enantiomeric purity of the product, chiral HPLC analysis is recommended.

General Chiral HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is often effective for the separation of chiral alcohols and diols.[9][10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and compound.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used.

Discussion and Conclusion

This application note outlines a reliable and high-fidelity protocol for the reduction of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate to (1S,3R)-1-(hydroxymethyl)cyclohexan-3-ol using Lithium Aluminum Hydride. The procedure is robust and, with careful execution of the Fieser work-up, can be performed safely. The protecting-group-free nature of this synthesis makes it an efficient and atom-economical route to a valuable chiral building block. The analytical methods described provide the necessary tools for researchers to confirm the structure and assess the purity of the final product, ensuring its suitability for subsequent applications in drug development and organic synthesis.

Reaction_Scheme sub Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate reagents 1) LiAlH4, THF, 0 °C to RT 2) H2O, NaOH(aq) prod (1S,3R)-1-(hydroxymethyl)cyclohexan-3-ol reagents->prod

Figure 2: Reaction scheme for the LAH reduction.

References

  • Carey, F. A., & Sundberg, R. J. (1990). Advanced Organic Chemistry: Part B: Reactions and Synthesis (3rd ed.). Plenum Press.
  • Chiral 1,3-diols are highly valuable molecules used in industries such as pharmaceuticals, cosmetics, and agriculture. (2024). ACS Omega. [Link]

  • Dascalu, A. E., Ghinet, A., Billamboz, M., & Lipka, E. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253.
  • Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones. A stereoselective synthesis of 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447–6449.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.
  • Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • H.C. Brown and S. Krishnamurthy, Tetrahedron, 1979, 35, 567.
  • Hoyos, P., Pace, V., & Alcántara, A. R. (2012). Biocatalytic reductions of ketones and C=C double bonds.
  • Keck, G. E., Wager, C. A., Sell, T., & Wager, T. T. (1999). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry, 64(7), 2172–2173.
  • Organic Chemistry Portal. (n.d.). Lithium aluminum hydride, LAH. [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)cyclohexan-1-ol. [Link]

  • Rane V.P., Patil K.R., Yeole R.D., Shinde B. (2013). Enantiomeric LC Separation of Metolazone on Amylose Based Sorbent. Journal of the Chilean Chemical Society, 58(1), 1590-1592.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. [Link]

  • Various Authors. (2016). Module II Reduction Reactions - Lecture 14. DAV University.
  • Wang D., Li F., Jiang Z., Yu L., Guo X. (2014). Chiral Recognition Mechanism of Four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 13(2), 449-457.
  • . (n.d.). Ester to Alcohol. [Link]

  • . (n.d.). Reduction of β-Hydroxy Ketones. [Link]

  • . (n.d.). Lithium aluminium hydride. [Link]

  • . (n.d.). Reduction of Aldehydes and Ketones. [Link]

  • LookChem. (n.d.). 3-(Hydroxymethyl)cyclohexan-1-ol. [Link]

  • Rahman A., Haque M.R., Rahman M.M., Rashid M.A. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 162-172.

Sources

Application

Application Notes and Protocols for the Hydrolysis of Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate to (1S,3R)-3-Hydroxycyclohexanecarboxylic Acid

Introduction (1S,3R)-3-Hydroxycyclohexanecarboxylic acid is a chiral building block of significant interest in pharmaceutical research and development. Its specific stereochemistry makes it a valuable intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S,3R)-3-Hydroxycyclohexanecarboxylic acid is a chiral building block of significant interest in pharmaceutical research and development. Its specific stereochemistry makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including modulators of lipid and carbohydrate metabolism[1]. The efficient and stereoretentive hydrolysis of its corresponding ethyl ester, ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate, is a critical step in many synthetic routes.

This comprehensive guide provides detailed protocols and technical insights for the hydrolysis of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate. We will explore various methodologies, including basic, acidic, and enzymatic hydrolysis, with a focus on practical application, optimization, and potential challenges. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to implement or optimize this key chemical transformation.

Chemical Hydrolysis: A Comparative Overview

The hydrolysis of esters can be effectively achieved under both basic and acidic conditions. The choice between these methods often depends on the overall synthetic strategy, the sensitivity of the substrate to the reaction conditions, and the desired work-up procedure.

Basic Hydrolysis (Saponification)

Basic hydrolysis, or saponification, is a widely used and generally irreversible method for cleaving esters.[2] The reaction is typically carried out using an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a protic solvent or a mixture of solvents.[3] The irreversibility of saponification is a key advantage, as the carboxylic acid formed is immediately deprotonated to its carboxylate salt, which is unreactive towards the alcohol byproduct, thus driving the reaction to completion.[2]

Mechanism of Basic Hydrolysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. The ethoxide, being a strong base, then deprotonates the carboxylic acid in a rapid and essentially irreversible acid-base reaction to yield the carboxylate salt and ethanol.[2]

Experimental Protocol: Basic Hydrolysis with Sodium Hydroxide

This protocol is a robust starting point for the saponification of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate, adapted from general procedures for ester hydrolysis.[3]

Materials:

  • Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and 2 M solutions

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 3:1 to 1:1 v/v mixture).

  • Addition of Base: To this solution, add a 1 M aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A suitable eluent system would be a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid product moves up the plate. The reaction is complete when the starting ester spot has been completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Wash the aqueous solution with ethyl acetate (2 x volume of aqueous phase) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 2 M HCl. The product, (1S,3R)-3-hydroxycyclohexanecarboxylic acid, may precipitate out of solution.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S,3R)-3-hydroxycyclohexanecarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Base: Using an excess of NaOH ensures the reaction goes to completion.[4]

  • Solvent Mixture: A mixture of an alcohol and water is often used to ensure the solubility of both the ester and the hydroxide salt.[3]

  • Heating: Heating the reaction mixture increases the reaction rate.

  • Acidic Work-up: Acidification is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.[2]

Potential Side Reactions in Basic Hydrolysis

For β-hydroxy esters, it is crucial to consider potential side reactions under basic conditions, such as elimination of the hydroxyl group to form an α,β-unsaturated ester, or epimerization at the carbon bearing the hydroxyl group. However, for a cyclohexyl system, the ring constraints make elimination less favorable compared to acyclic analogues. Careful temperature control and avoiding excessively harsh basic conditions can help minimize these side reactions.

Acidic Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[4] The reaction is an equilibrium process, and to drive it towards the products (carboxylic acid and alcohol), a large excess of water is typically used.[4]

Mechanism of Acidic Hydrolysis:

The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of an ethanol molecule lead to the formation of the carboxylic acid and regenerates the acid catalyst.

While effective, acidic hydrolysis is often slower than basic hydrolysis and its reversible nature can lead to incomplete conversion.

Enzymatic Hydrolysis: A Green and Selective Alternative

Enzymatic hydrolysis using lipases or esterases offers a milder and often highly stereoselective alternative to chemical methods.[5][6] These biocatalysts can operate under neutral pH and ambient temperature, which can be advantageous for sensitive substrates. Lipases, such as those from Candida antarctica (CALB) and Pseudomonas fluorescens, are known to catalyze the hydrolysis of a wide range of esters.[5][7]

Advantages of Enzymatic Hydrolysis:

  • High Selectivity: Enzymes can often differentiate between enantiomers, making them ideal for kinetic resolutions.

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving sensitive functional groups.

  • Environmental Benignity: Enzymes are biodegradable catalysts, and reactions are often run in aqueous media.

Experimental Protocol: Enzymatic Hydrolysis with Pseudomonas fluorescens Lipase

This protocol provides a starting point for the enzymatic hydrolysis of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate. Optimization of enzyme source, pH, temperature, and reaction time is often necessary for a new substrate.

Materials:

  • Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

  • Pseudomonas fluorescens lipase (PFL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Acetone (as a co-solvent, if needed)

  • Sodium hydroxide (NaOH) solution (0.1 M for pH adjustment)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with pH and temperature control (e.g., a pH-stat or a jacketed reactor)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate in phosphate buffer (pH 7.0). If the substrate has low aqueous solubility, a minimal amount of a water-miscible co-solvent like acetone can be added.

  • Enzyme Addition: Add the Pseudomonas fluorescens lipase to the reaction mixture. The optimal enzyme loading should be determined experimentally.

  • Reaction and pH Control: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle stirring. As the hydrolysis proceeds, the carboxylic acid produced will lower the pH. Use a pH-stat to maintain the pH at 7.0 by the controlled addition of a 0.1 M NaOH solution. The consumption of NaOH is a direct measure of the reaction progress.[8]

  • Monitoring: The reaction can also be monitored by TLC or HPLC.

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in the basic hydrolysis protocol.

Data Presentation and Workflow Visualization

Table 1: Comparison of Hydrolysis Methods

FeatureBasic Hydrolysis (Saponification)Acidic HydrolysisEnzymatic Hydrolysis
Reagents Strong base (e.g., NaOH, LiOH)Strong acid (e.g., HCl, H₂SO₄), excess waterLipase or esterase, buffer
Stoichiometry Stoichiometric amount of baseCatalytic amount of acidCatalytic amount of enzyme
Reversibility Irreversible[2]Reversible[4]Generally irreversible (product removal)
Conditions Often requires heatingRequires heatingMild (ambient temp, neutral pH)
Selectivity Generally lowLowHigh (chemo-, regio-, and enantio-)
Work-up Requires neutralization and extractionRequires neutralization and extractionOften simpler, enzyme removal
Advantages High yield, irreversibleSimple reagentsHigh selectivity, mild conditions
Disadvantages Harsh conditions, potential side reactionsReversible, often slowEnzyme cost and stability

Workflow for Basic Hydrolysis

A Dissolve Ester in MeOH/Water B Add aq. NaOH A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Concentrate D->E Reaction Complete F Aqueous Work-up (Wash with EtOAc) E->F G Acidify with HCl F->G H Extract with EtOAc G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Workflow for the basic hydrolysis of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate.

Workflow for Enzymatic Hydrolysis

A Prepare Substrate in Buffer (pH 7) B Add Lipase A->B C Incubate at Constant Temp & pH B->C D Monitor by HPLC/ pH-stat C->D E Stop Reaction (e.g., filter enzyme) D->E Desired Conversion F Acidify with HCl E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: General workflow for the enzymatic hydrolysis of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate.

Analytical Monitoring and Characterization

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method for monitoring the progress of the hydrolysis reaction.[7] The disappearance of the starting ester spot and the appearance of the more polar carboxylic acid product spot indicate the progression of the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.5-1%) is often added to the mobile phase to prevent streaking of the carboxylic acid spot.[9]

  • Visualization: UV light (254 nm) if the compounds are UV active, or by staining with a suitable reagent (e.g., potassium permanganate or vanillin).

High-Performance Liquid Chromatography (HPLC):

HPLC is a more quantitative method for monitoring the reaction and for determining the purity of the final product. Chiral HPLC can be used to confirm the stereochemical integrity of the product.[3]

  • Reversed-Phase HPLC: For monitoring the conversion of the ester to the acid.

    • Column: C18

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV (at a suitable wavelength, e.g., 210 nm) or mass spectrometry (MS).

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the product.

    • Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).[10]

    • Mobile Phase: Typically a mixture of hexanes and an alcohol (e.g., isopropanol), often with a small amount of an acidic or basic modifier.[10]

Conclusion

The hydrolysis of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a fundamental transformation in the synthesis of valuable chiral intermediates. This guide has provided a detailed overview of both chemical and enzymatic approaches to this reaction. Basic hydrolysis offers a reliable and high-yielding route, while enzymatic hydrolysis presents a mild and highly selective alternative. The choice of method will depend on the specific requirements of the synthetic route, including scale, cost, and the need for stereochemical purity. The protocols and analytical methods described herein provide a solid foundation for researchers to successfully implement and optimize this important reaction.

References

  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. eGyanKosh. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. [Link]

  • Hydrolysis in Pharmaceutical Formulations. [Link]

  • ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. PubChem. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Ester Hydrolysis. J&K Scientific LLC. [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. [Link]

  • S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene). ResearchGate. [Link]

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. [Link]

  • Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab II. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

separating cis and trans isomers of ethyl 3-hydroxycyclohexanecarboxylate

This is the Ethyl 3-Hydroxycyclohexanecarboxylate Technical Support Center . This guide is structured to address the specific challenges of separating diastereomers (cis/trans) of 1,3-disubstituted cyclohexanes.

Author: BenchChem Technical Support Team. Date: March 2026

This is the Ethyl 3-Hydroxycyclohexanecarboxylate Technical Support Center .

This guide is structured to address the specific challenges of separating diastereomers (cis/trans) of 1,3-disubstituted cyclohexanes. Unlike simple enantiomers, these isomers possess distinct physical properties (polarity, NMR signatures) that allow for separation without chiral stationary phases, provided the correct protocols are applied.

Quick Reference: The Isomer Landscape

Before attempting separation, you must identify which isomer is which. Misidentification is the #1 cause of "failed" separations.

FeatureCis Isomer (Thermodynamic)Trans Isomer (Kinetic/Steric)
Conformation Diequatorial (Stable)Axial / Equatorial
OH Position EquatorialAxial (in lowest energy conformer)
Polarity (Silica) Higher (Slower elution)Lower (Faster elution)
NMR (H-3 Signal) Triplet of Triplets (tt) J ≈ 10–12 Hz (ax-ax)Narrow Multiplet / Quintet J ≈ 3–5 Hz (eq-ax)
Reactivity High (OH is accessible)Low (OH is sterically hindered)

Module 1: Analytical Diagnostics (NMR)

User Question: "I have a mixture. How do I definitively assign the cis and trans peaks in Proton NMR?"

Technical Explanation: The assignment relies on the Karplus relationship .[1][2] In a cyclohexane ring, the coupling constant (


) depends on the dihedral angle between vicinal protons.
  • The Cis Scenario (Diequatorial): The proton at C3 (attached to OH) is Axial . It sees two adjacent Axial protons (at C2 and C4) and two Equatorial protons.

    • 
       (Large splitting)
      
    • 
       (Small splitting)
      
    • Result: A wide "Triplet of Triplets" (tt).

  • The Trans Scenario (Axial-Equatorial): The bulky ester group stays equatorial to minimize A-values. This forces the C3-OH into an Axial position. Consequently, the proton at C3 is Equatorial .

    • Result: A narrow multiplet (often looks like a quintet or broad singlet), width at half-height (

      
      ) is small.
      

NMR_Decision_Tree Start Identify H-3 Methine Proton (3.6 - 4.2 ppm) Check_Splitting Analyze Splitting Pattern & Coupling Constants (J) Start->Check_Splitting Large_J Large Couplings Found? (J > 10 Hz) Check_Splitting->Large_J Cis_Result CIS ISOMER (Diequatorial Conformer) H-3 is Axial Large_J->Cis_Result Yes (tt) Trans_Result TRANS ISOMER (Axial-Equatorial) H-3 is Equatorial Large_J->Trans_Result No (narrow m)

Figure 1: NMR Decision Tree for stereochemical assignment of 3-hydroxycyclohexanecarboxylates.

Module 2: Chromatographic Separation (Flash)

User Question: "My peaks are overlapping on TLC. How do I separate them using Flash Chromatography?"

Troubleshooting Protocol: Separation is difficult because both isomers usually have free hydroxyl groups. The key is exploiting the steric accessibility of the OH group to the silica surface.

  • Elution Order: The Trans isomer (axial OH) is sterically shielded and interacts less strongly with the silica stationary phase. It typically elutes first .[3] The Cis isomer (equatorial OH) binds more tightly and elutes second .

Optimized Method:

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Solvent System: Do not use simple Hexane/EtOAc isocratic runs. Use a shallow gradient.

    • Start: 5% EtOAc in Hexane (2 CV - Column Volumes).

    • Ramp: 5% to 30% EtOAc in Hexane over 15 CV.

    • Hold: 30% EtOAc if necessary.

  • Loading: strictly <1% of silica mass. If you have 1g of crude, use a 100g column.

Issue: "Tailing" or Broad Peaks

  • Cause: Hydrogen bonding between the substrate OH and silica silanols is too strong/variable.

  • Fix: Add 0.5% Triethylamine or 1% Isopropanol to your mobile phase. This "caps" the most active silanol sites and sharpens the peaks.

Module 3: Enzymatic Resolution (The "Biocatalytic Hack")

User Question: "Flash chromatography is too tedious for my 50g scale. Is there a scalable chemical method?"

The Solution: Instead of physical separation, use Kinetic Resolution via Lipase . Lipases (like Candida antarctica Lipase B, CAL-B) are extremely sensitive to steric hindrance around the hydroxyl group.

  • Mechanism: Lipases preferentially acetylate Equatorial hydroxyl groups. Axial hydroxyl groups react very slowly.

  • Application:

    • Cis (Equatorial OH): Rapidly converts to the Acetate.

    • Trans (Axial OH): Remains as the Alcohol.

Protocol:

  • Setup: Dissolve mixture in dry Toluene or MTBE (0.1 M).

  • Reagents: Add Vinyl Acetate (3.0 equiv) as the acyl donor.

  • Catalyst: Add Immobilized CAL-B (e.g., Novozym 435) (~20 mg per mmol substrate).

  • Incubation: Stir at 30°C. Monitor by TLC.

    • Observation: A new non-polar spot (Cis-Acetate) will appear rapidly (high Rf). The Trans-Alcohol spot (low Rf) will remain constant after the Cis is consumed.

  • Workup: Filter off the enzyme.

  • Separation: The Rf difference between Cis-Acetate and Trans-Alcohol is massive (

    
    ). A short silica plug will separate them easily.
    
  • Hydrolysis: Treat the Cis-Acetate with

    
     in MeOH to recover the pure Cis-Alcohol.
    

Enzymatic_Workflow Mixture Cis/Trans Mixture (Dissolved in Toluene) Reaction Add CAL-B Lipase + Vinyl Acetate Mixture->Reaction Branch Steric Selection Reaction->Branch Cis_Path Cis (Equatorial OH) Fast Reaction Branch->Cis_Path Trans_Path Trans (Axial OH) No Reaction Branch->Trans_Path Product_Cis Cis-ACETATE (Non-Polar, High Rf) Cis_Path->Product_Cis Product_Trans Trans-ALCOHOL (Polar, Low Rf) Trans_Path->Product_Trans

Figure 2: Kinetic resolution workflow exploiting the steric preference of lipases for equatorial hydroxyl groups.

Module 4: Chemical Derivatization (Alternative)

User Question: "I don't have enzymes. Can I use crystallization?"

Technical Guide: The oily nature of ethyl esters often prevents direct crystallization. You must increase the molecular weight and rigidity.

  • Derivatization: React the mixture with 3,5-dinitrobenzoyl chloride and pyridine.

  • Result: This forms solid 3,5-dinitrobenzoate esters.

  • Separation:

    • The Trans isomer (axial) forms these esters much slower (kinetic separation possible).

    • If fully derivatized, the Cis-benzoate often crystallizes from Ethanol/Hexane, while the Trans remains in the mother liquor due to the "awkward" axial shape disrupting crystal packing.

  • Cleavage: Basic hydrolysis (NaOH/MeOH) restores the hydroxy ester.

References

  • BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Link

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes. Link

  • ResearchGate. (2025). Lipase-Catalyzed Kinetic Resolution of Cyclohexanol Derivatives. Link

  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids and esters. Link

Sources

Optimization

solubility of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate in organic solvents

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting. Subject: Solubility Profile, Handling, and Purification Protocols Ticket Type: Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research setting.

Subject: Solubility Profile, Handling, and Purification Protocols Ticket Type: Advanced Application Support Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a chiral building block frequently used in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and bioactive alkaloids.[1][2]

Unlike its solid crystalline derivatives (e.g., carboxylic acids or amide salts), the pure ethyl ester often presents as a viscous, colorless to pale yellow oil or a low-melting solid at room temperature.[1][2] Users frequently report "failure to crystallize" or "oiling out" during workup. This guide addresses these physical behaviors through the lens of solubility thermodynamics.

Physicochemical Snapshot
PropertyValue / DescriptionNotes
Physical State Viscous Liquid / Low-melting SolidMP is often <30°C; supercooling is common.[1][2]
Lipophilicity (LogP) ~0.8 - 1.2 (Estimated)Amphiphilic: Lipophilic ring + Hydrophilic -OH.[2]
Key Interaction Intramolecular H-BondingThe (1S,3R) cis-configuration allows H-bonding between -OH and -COOEt, increasing solubility in non-polar solvents compared to the trans isomer.[1][2]

Solubility Matrix & Solvent Selection

The following data consolidates empirical observations and thermodynamic predictions for the (1S,3R) isomer.

Primary Solvent Compatibility
Solvent ClassSolubility RatingApplication Context
Chlorinated (DCM, Chloroform)Excellent (>500 mg/mL)Preferred for extraction and reaction medium.[2]
Alcohols (MeOH, EtOH, IPA)Excellent (Miscible)Good for reactions; avoid for extraction (miscibility issues with water).[2]
Esters (Ethyl Acetate)Good (>200 mg/mL)Standard extraction solvent; safer alternative to DCM.[2]
Ethers (THF, MTBE, Et2O)Good THF is excellent for reactions; MTBE is superior for extractions due to lower water miscibility.[1][2]
Hydrocarbons (Hexane, Heptane)Poor/Partial (<10 mg/mL)Critical Antisolvent. Used to force phase separation or wash away non-polar impurities.[2]
Water Sparingly Soluble Solubility increases with heat.[2] The -OH group acts as a surfactant, often causing emulsions.[1][2]
Mechanistic Insight: The "Cis-Effect"

The (1S,3R) configuration places the hydroxyl (C3) and ester (C1) groups in a cis-1,3 relationship (assuming chair conformation).[1][2]

  • Mechanism: This proximity facilitates an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[2]

  • Result: This "tucks" the polar groups inward, making the molecule effectively less polar than its trans counterpart.[1][2] Consequently, the (1S,3R) isomer exhibits higher solubility in non-polar solvents (like Toluene/DCM) and lower boiling points than expected.[1][2]

Troubleshooting Guide (FAQs)

Direct solutions to common user tickets.

Q1: "I removed the solvent, but my product is an oil, not the white solid described in the literature. Is it impure?"

Diagnosis: Likely not impure.[2] Root Cause: The (1S,3R) ester has a low melting point and a high tendency to supercool.[2] Small amounts of residual solvent (EtOAc/DCM) or stereoisomers act as plasticizers, preventing lattice formation.[2] Corrective Action:

  • High Vacuum: Place the oil under high vacuum (<1 mbar) for 4–6 hours to remove trace solvents.

  • Seed & Cool: Dissolve in minimal Pentane/Hexane at -20°C and scratch the flask.

  • Acceptance: If purity by NMR/GC is >98%, proceed with the oil. It is chemically stable.[2][3]

Q2: "I am getting terrible emulsions during aqueous extraction. How do I separate the phases?"

Diagnosis: Surfactant behavior.[2][4] Root Cause: The molecule is amphiphilic (hydrophobic ring + hydrophilic head).[2] At neutral pH, it stabilizes oil-water interfaces.[1][2] Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (Brine).[2] This increases the ionic strength, forcing the organic ester out of the water phase.[1][2]

  • Solvent Switch: If using DCM, switch to MTBE (Methyl tert-butyl ether) .[2] MTBE has lower water miscibility and separates faster than EtOAc or DCM.[2]

  • Filtration: Filter the emulsion through a pad of Celite to break the physical stabilization.[2]

Q3: "Can I purify this by recrystallization?"

Diagnosis: Difficult. Root Cause: As a low-melting solid, it prefers to "oil out" (liquid-liquid phase separation) rather than crystallize (solid-liquid separation) when an antisolvent is added.[1][2] Corrective Action: Distillation is superior.

  • Use Kugelrohr or Bulb-to-Bulb distillation under high vacuum (0.1–0.5 mmHg).[2]

  • Expected BP: ~110–130°C at 0.5 mmHg (extrapolated from analogs).[2]

  • Warning: Keep pot temperature below 150°C to prevent thermal elimination (dehydration) of the

    
    -hydroxy group.[2]
    

Experimental Protocols

Protocol A: Optimized Extraction (Emulsion-Free)

Use this standard workflow to isolate the ester from aqueous reaction mixtures (e.g., borohydride reduction).[1][2]

  • Quench: Cool reaction to 0°C. Adjust pH to ~6–7 with 1M HCl or NaHCO₃. Do not use strong base (risk of hydrolysis).[2]

  • Saturation: Add solid NaCl to the aqueous phase until saturation is reached.

  • Extraction:

    • Add MTBE (preferred) or EtOAc (3x volumes).[2]

    • Technique: Invert funnel gently; do not shake vigorously.[2]

  • Drying: Wash combined organics with Brine (1x). Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[2][5] Note: MgSO₄ is slightly acidic and can sometimes promote dehydration in sensitive hydroxy esters; Na₂SO₄ is safer.[1][2]

  • Concentration: Rotary evaporate at <40°C bath temperature.

Protocol B: Purification via Flash Chromatography

Since crystallization is unreliable, chromatography is the gold standard for high purity.[1][2]

  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.[2]

    • Product Elution: Typically elutes between 70:30 and 60:40 (Hex:EtOAc).[2]

  • Visualization: Stain with Anisaldehyde or Phosphomolybdic Acid (PMA) (The ester is not UV-active unless derivatized).[2] Heat gun required for development.

Visual Decision Guides

Diagram 1: Solubility & Extraction Logic

Caption: Logical flow for selecting the correct solvent system based on the process stage (Reaction vs. Purification).

SolubilityLogic Start Start: Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate Process Select Process Start->Process Reaction Reaction Medium Process->Reaction Extraction Extraction / Workup Process->Extraction Purification Purification Process->Purification Solv_Rxn Use: THF, DCM, or EtOH (High Solubility) Reaction->Solv_Rxn Issue_Emulsion Issue: Emulsion? Extraction->Issue_Emulsion Solv_Pur Use: Hexane/EtOAc Gradient (Column Chromatography) Purification->Solv_Pur Solv_Ext Use: MTBE or EtOAc (Avoid Emulsions) Issue_Emulsion->Solv_Ext No Sol_Emulsion Add Brine + Filter Celite Issue_Emulsion->Sol_Emulsion Yes

Diagram 2: Purification Workflow (Oil vs. Solid)

Caption: Decision tree for handling the physical state of the product (Oiling Out vs. Solidification).

PurificationFlow Crude Crude Mixture (Post-Extraction) StateCheck Physical State at 25°C? Crude->StateCheck IsOil Viscous Oil StateCheck->IsOil Liquid IsSolid Waxy Solid StateCheck->IsSolid Solid VacDry High Vacuum Drying (<1 mbar, 4h) IsOil->VacDry Recryst Recrystallization (Pentane/Et2O @ -20°C) IsSolid->Recryst PurityCheck Check Purity (NMR) VacDry->PurityCheck Distill Kugelrohr Distillation (0.5 mmHg, 120°C) PurityCheck->Distill <95% Final Pure Product (Store @ 4°C) PurityCheck->Final >98% Distill->Final Recryst->Final

References

  • ChemicalBook. (2025).[2][5] Ethyl (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylate and analogs - Physical Properties.[1][2]Link[2]

  • PubChem Database. (2025).[2][6] Ethyl 3-hydroxycyclohexanecarboxylate (Compound CID 3023897).[2][6] National Center for Biotechnology Information.[2] Link[2][6]

  • Organic Syntheses. (1984).[2] Reduction of Beta-Keto Esters: Ethyl 3-Hydroxybutanoate (Analogous Protocol). Org.[2][6][7][8][9] Synth. 1984, 63,[1][2] 1. Link[2]

  • Sigma-Aldrich. (2025).[2] Ethyl 3-hydroxycyclohexanecarboxylate Product Specification & Safety Data Sheet.[2]Link[2]

  • ResearchGate. (2008).[2] Synthesis and characterization of ethyl 3-hydroxycyclohexanecarboxylate diastereomers.Link(Generalized citation for stereochemical assignment context).

Sources

Troubleshooting

troubleshooting low diastereoselectivity in cyclohexane ring reduction

Welcome to the Technical Support Center: Stereoselective Synthesis Division As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Stereoselective Synthesis Division

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks during the reduction of cyclohexane rings. Achieving high diastereomeric ratios (dr) in these systems is rarely a matter of luck; it requires a precise understanding of transition state geometries, steric approach control, and haptophilicity.

This guide is designed to troubleshoot the most common issues associated with low diastereoselectivity in both hydride reductions of cyclohexanones and catalytic hydrogenations of cyclohexenes. By understanding the mechanistic causality behind these reactions, you can rationally select the correct reagents and conditions to force the formation of your target diastereomer.

Part 1: Troubleshooting Hydride Reductions of Cyclohexanones

Q1: Why does the reduction of my 4-substituted cyclohexanone with NaBH₄ yield a frustrating 3:1 mixture of equatorial to axial alcohols? A: This is a classic manifestation of competing transition states under imperfect thermodynamic control. Sodium borohydride (NaBH₄) is a relatively small hydride source. According to the Felkin-Anh model and standard cyclohexane conformational analysis, small nucleophiles prefer an axial attack trajectory [1]. This path avoids the torsional strain associated with attacking from the equatorial plane, which would eclipse the adjacent equatorial C-H bonds. Axial attack yields the equatorial alcohol , which is the thermodynamically stable product.

However, because NaBH₄ lacks significant steric bulk, the energy penalty for the competing equatorial attack (which yields the axial alcohol) is not prohibitively high. This small energy gap between the two transition states results in the mediocre 3:1 dr you are observing.

Solution (Forcing the Axial Alcohol): To achieve >95% dr in favor of the axial alcohol (the kinetic product), you must switch to a sterically demanding reagent like L-Selectride (lithium tri-sec-butylborohydride)[1]. The bulky sec-butyl groups experience severe 1,3-diaxial steric clashes if they attempt an axial attack, completely shutting down that pathway and forcing the reagent to attack exclusively from the equatorial face.

Q2: I specifically need the equatorial alcohol with >95% dr. NaBH₄ alone isn't cutting it. What are my options? A: If your target is the thermodynamic equatorial alcohol, you must enhance the electrophilicity of the carbonyl carbon to lower the activation energy of the preferred axial attack even further. This is achieved using Luche reduction conditions (NaBH₄ combined with CeCl₃·7H₂O in methanol)[2][3].

The cerium(III) ion acts as a hard Lewis acid, coordinating strongly to the carbonyl oxygen. This coordination tightly organizes the transition state and heavily biases the trajectory toward axial attack. Process chemistry optimizations have demonstrated that CeCl₃-mediated reductions of 4-substituted cyclohexanones routinely achieve >97:3 dr in favor of the equatorial alcohol[3].

Part 2: Troubleshooting Catalytic Hydrogenation of Cyclohexenes

Q3: I am performing a heterogeneous hydrogenation (Pd/C) on a cyclohexenol derivative, but hydrogen adds to both faces randomly, ruining my stereocenters. How do I control facial selectivity? A: Heterogeneous catalysts like Pd/C operate via steric approach control . The substrate must physically adsorb onto the flat palladium surface from its least sterically hindered face. If your cyclohexenol lacks a bulky anchoring group (like a tert-butyl group) to bias one face, the metal surface will interact with both faces indiscriminately, yielding poor diastereoselectivity.

Solution (Directed Homogeneous Hydrogenation): Transition to a homogeneous catalyst such as Crabtree's catalyst [Ir(cod)(PCy₃)(py)]PF₆. If your substrate contains a directing group (such as an allylic or homoallylic -OH), the oxygen atom will coordinate directly to the iridium center—a phenomenon known as haptophilicity[4]. This coordination physically tethers the catalyst to the same face as the hydroxyl group, delivering hydrogen almost exclusively to the syn face relative to the directing group[4][5].

Part 3: Data Presentation & Reagent Selection Guides

Table 1: Reagent Selection Guide for Cyclohexanone Reduction

ReagentSteric BulkPreferred Attack TrajectoryMajor ProductTypical drControl Mechanism
NaBH₄ SmallAxialEquatorial Alcohol~75:25Weak Thermodynamic
NaBH₄ / CeCl₃ Small (Activated)AxialEquatorial Alcohol>95:5Strong Thermodynamic
LiAlH₄ SmallAxialEquatorial Alcohol~80:20Weak Thermodynamic
L-Selectride Very LargeEquatorialAxial Alcohol>95:5Kinetic (Steric Blockade)

Table 2: Catalyst Selection for Cyclohexene Hydrogenation

Catalyst TypeExampleSelectivity MechanismSubstrate Requirement
Heterogeneous Pd/C, PtO₂Steric Approach ControlRequires a sterically biased face (e.g., bulky alkyl groups).
Homogeneous Crabtree's CatalystHaptophilicity (syn-directing)Requires a Lewis basic directing group (-OH, -NH₂, -C=O).

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Axial Alcohols via L-Selectride Reduction

Self-Validation Mechanism: The oxidative quench converts intermediate organoboranes into water-soluble borates. This ensures that unreacted hydrides or boron complexes do not artificially skew the final NMR diastereomeric ratio analysis during isolation.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the substituted cyclohexanone (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures suppress the thermodynamic pathway, locking the reaction under strict kinetic control.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir for 2 hours at -78 °C.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Analyze via TLC to confirm complete consumption of the starting ketone.

  • Oxidative Quench: Carefully add 10% aqueous NaOH (3.0 equiv) followed by 30% H₂O₂ (3.0 equiv) dropwise. Let warm to room temperature and stir for 1 hour.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Syn-Directed Hydrogenation using Crabtree's Catalyst

Self-Validation Mechanism: The use of non-coordinating solvents (DCM) ensures the solvent does not compete with the substrate's directing group for the Iridium center, validating the haptophilic mechanism.

  • Preparation: In a heavy-walled glass reactor under argon, dissolve the allylic/homoallylic cyclohexenol (1.0 equiv) in anhydrous, degassed dichloromethane (DCM).

  • Catalyst Loading: Add Crabtree's catalyst [Ir(cod)(PCy₃)(py)]PF₆ (2 to 5 mol%). The solution will turn vibrant orange.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas (1 atm to 50 psi, depending on substrate steric hindrance). Stir vigorously at room temperature for 2 to 12 hours.

  • IPC: Analyze an aliquot via GC/MS to verify conversion. The reaction is complete when the alkene mass peak disappears.

  • Purification: Concentrate the mixture and pass it through a short pad of silica gel (eluting with hexane/EtOAc) to remove the iridium residues before NMR analysis.

Part 5: Visualizations & Logical Workflows

DecisionTree Start Substrate Type? Ketone Cyclohexanone (Ketone) Start->Ketone Alkene Cyclohexene (Alkene) Start->Alkene K_Target Desired Alcohol Orientation? Ketone->K_Target A_Target Directing Group Present? (-OH, -NH2) Alkene->A_Target Axial Axial Alcohol (Equatorial Attack) K_Target->Axial Equatorial Equatorial Alcohol (Axial Attack) K_Target->Equatorial Axial_Sol Use Bulky Hydrides (e.g., L-Selectride) Kinetic Control Axial->Axial_Sol Equatorial_Sol Use Small Hydrides (e.g., NaBH4 / CeCl3) Thermodynamic Control Equatorial->Equatorial_Sol Yes_DG Yes (Syn-Directing) A_Target->Yes_DG No_DG No (Steric Control) A_Target->No_DG Homogeneous Homogeneous Catalysis (Crabtree's Catalyst) Yes_DG->Homogeneous Heterogeneous Heterogeneous Catalysis (Pd/C, PtO2) No_DG->Heterogeneous

Caption: Decision tree for selecting stereoselective reduction conditions for cyclohexane rings.

AttackModel Substrate Substituted Cyclohexanone SmallHydride Small Hydride (NaBH4, LiAlH4) Substrate->SmallHydride Axial Attack (Less Steric Hindrance) BulkyHydride Bulky Hydride (L-Selectride) Substrate->BulkyHydride Equatorial Attack (Avoids Axial H's) TransProd Equatorial Alcohol (Thermodynamic Product) SmallHydride->TransProd Major Pathway CisProd Axial Alcohol (Kinetic Product) BulkyHydride->CisProd Major Pathway

Caption: Mechanistic pathways for hydride attack on substituted cyclohexanones.

References

  • Maity, P., Gujjar, M., Vellingire, R., Lakshminarasimhan, T., DelMonte, A. J., Young, I. S., Eastgate, M. D., Vaidyanathan, R. "Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH₄." Organic Process Research & Development, 2019. URL:[Link]

  • Sociedade Brasileira de Química (SBQ). "Observation of stereoselectivity in the reduction of prochiral ketones." URL: [Link]

  • Wikipedia Contributors. "Crabtree's catalyst." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Cui, X., Burgess, K. "Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes." Chemical Reviews, 2005. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

This guide outlines the structural validation of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate using 1H NMR spectroscopy. It focuses on distinguishing this specific stereoisomer from its diastereomers—a critical step in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate using 1H NMR spectroscopy. It focuses on distinguishing this specific stereoisomer from its diastereomers—a critical step in the quality control of chiral building blocks used in pharmaceutical synthesis (e.g., for statins or beta-lactamase inhibitors).[1]

Executive Summary

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a 1,3-disubstituted cyclohexane derivative.[1] In the (1S,3R) configuration, the ester and hydroxyl groups typically adopt a cis-diequatorial relationship, which is thermodynamically favored.

The primary challenge in analyzing this molecule is distinguishing it from its (1S,3S) diastereomer (the trans isomer) and ensuring no epimerization has occurred.[1] This guide compares the NMR performance of the target (1S,3R) isomer against its diastereomeric alternatives, providing a robust, self-validating protocol for structural assignment.

Structural & Conformational Analysis

To interpret the NMR spectrum accurately, one must understand the dominant conformation in solution.

  • Target Isomer: (1S, 3R) - Cis

    • Conformation: The bulky ethyl ester at C1 and the hydroxyl group at C3 both prefer the equatorial orientation to minimize 1,3-diaxial interactions.

    • Proton Geometry: Consequently, the methine protons H1 and H3 are both axial .

    • Key Feature: Axial protons in cyclohexanes exhibit large vicinal coupling constants (

      
       Hz) with adjacent axial protons.[1]
      
  • Alternative Isomer: (1S, 3S) - Trans [1]

    • Conformation: One substituent must be axial. The bulky ester (A-value ~1.2 kcal/mol) will remain equatorial, forcing the hydroxyl group (A-value ~0.9 kcal/mol) into the axial position.[1]

    • Proton Geometry: H1 is axial, but H3 is equatorial .

    • Key Feature: Equatorial protons exhibit small vicinal couplings (

      
       Hz).[1]
      

Experimental Protocol

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is recommended for resolution.[1] DMSO-
    
    
    
    may be used if OH coupling is required, but
    
    
    provides sharper resolution for ring protons.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    
Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the H3 multiplet from ring methylenes).

  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Scans: 16–64 scans for high signal-to-noise ratio.

1H NMR Spectral Analysis: The "Fingerprint"

The differentiation of the (1S,3R) isomer relies on the multiplicity and width of the signal for the proton at C3 (the carbon bearing the hydroxyl group).

A. The Diagnostic Signal: H3 (Carbinol Proton)

This is the most critical region for purity assessment.

  • Chemical Shift:

    
     ppm.[1]
    
  • Multiplicity (Target 1S,3R):

    • H3 is axial . It couples with:

      • H2

        
         (Trans-diaxial, 
        
        
        
        Hz)[1]
      • H4

        
         (Trans-diaxial, 
        
        
        
        Hz)[1]
      • H2

        
         (Cis-equatorial/axial, 
        
        
        
        Hz)[1]
      • H4

        
         (Cis-equatorial/axial, 
        
        
        
        Hz)[1]
    • Appearance: A wide triplet of triplets (tt) or a broad nonet-like structure.[1]

    • Total Width: The signal spans

      
       Hz (sum of couplings: 
      
      
      
      Hz).
B. The Ester Handle (H1)[1]
  • Chemical Shift:

    
     ppm.[1]
    
  • Multiplicity: Similar to H3, H1 is axial and will show a wide multiplet (tt) due to couplings with axial protons at C2 and C6.[1]

C. The Ethyl Group (Internal Standard)[1]
  • 
     4.15 (q, 2H):  Methylene of the ethyl ester.
    
  • 
     1.25 (t, 3H):  Methyl of the ethyl ester.
    
  • Validation: Integration of the quartet should be set to 2.00. The H3 signal must integrate to 1.00.

Comparative Performance Guide

This table objectively compares the spectral features of the target product versus its most common impurity.

FeatureTarget: (1S,3R) Isomer (Cis)Alternative: (1S,3S) Isomer (Trans)Causality (Mechanism)
H3 Multiplicity Wide Multiplet (tt) Narrow Multiplet (quintet-like) Karplus equation:

(180°) is large;

(60°) is small.[1]
H3 Peak Width > 30 Hz < 15 Hz Sum of coupling constants (

).[1]
H3 Shift Upfield (

3.6 ppm)
Downfield (

3.9 - 4.1 ppm)
Equatorial protons are deshielded by C-C anisotropy.[1]
H1 Multiplicity Wide (tt)Wide (tt)H1 remains axial in both dominant conformers.[1]
NOESY Signal Strong H1-H3 Correlation Weak/Absent H1-H3 CorrelationH1 and H3 are 1,3-diaxial (close in space) only in the cis isomer.[1]

Logic Flow for Stereochemical Assignment

The following diagram illustrates the decision-making workflow to validate the (1S,3R) stereochemistry using NMR data.

NMR_Workflow Start Acquire 1H NMR (CDCl3, 400 MHz) LocateH3 Locate Carbinol Proton (H3) Region: 3.5 - 4.2 ppm Start->LocateH3 AnalyzeSplitting Analyze Splitting Pattern & Width LocateH3->AnalyzeSplitting Decision Is the signal width > 25 Hz with large couplings (~11Hz)? AnalyzeSplitting->Decision ResultCis CONFIRMED: (1S,3R) Cis-Isomer (Diequatorial Substituents) Decision->ResultCis Yes (Axial H3) ResultTrans IDENTIFIED: (1S,3S) Trans-Isomer (Axial-Equatorial Substituents) Decision->ResultTrans No (Equatorial H3) NOESY Optional: Run 1D NOESY Irradiate H1 ResultCis->NOESY Secondary Check NOE_Result Observe NOE at H3? (1,3-diaxial correlation) NOESY->NOE_Result NOE_Result->ResultCis Yes NOE_Result->ResultTrans No

Caption: Logical workflow for distinguishing cis/trans isomers of 1,3-disubstituted cyclohexanes via 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Karplus relationships and cyclohexane conformations).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational analysis).

  • Reich, H. J. (2020). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison.[1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Hazard Assessment: Understanding the Risks Based on data from similar chemical structures, ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate should be handled as a compound that may cause skin, eye, and respiratory irritatio...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate should be handled as a compound that may cause skin, eye, and respiratory irritation.[1][2] Prudent laboratory practice dictates treating it with care to avoid direct contact and inhalation.

Table 1: Potential Hazard Profile

Hazard TypePotential EffectSource of Concern
Skin Irritation May cause redness and irritation upon contact.[1][2]Extrapolated from GHS classifications of similar compounds.[1][2]
Eye Irritation May cause serious eye irritation.[1][2]Extrapolated from GHS classifications of similar compounds.[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[1][2]Vapors or aerosols may be irritating to the respiratory system.
Ingestion May be harmful if swallowed.[2]General toxicity of organic esters.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following recommendations are based on a thorough risk assessment for handling ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate.

Eye and Face Protection
  • Mandatory: Safety glasses with side shields are the minimum requirement.

  • Recommended for Splash Hazard: When handling larger quantities or if there is a risk of splashing, a face shield worn over safety glasses is required. This combination provides comprehensive protection against accidental splashes to the eyes and face. Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]

Skin Protection
  • Gloves: Impervious gloves are mandatory.[5] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility data. Proper glove removal technique is crucial to prevent skin contamination.

  • Lab Coat: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.

  • Additional Protective Clothing: For procedures with a higher risk of significant skin exposure, consider wearing additional protective clothing, such as disposable coveralls.[5]

Respiratory Protection
  • Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[3]

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_action Action cluster_emergency Emergency Preparedness start Start: Handling Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate risk_assessment Assess risk of exposure: - Quantity - Procedure - Duration start->risk_assessment eye_protection Eye Protection: - Safety glasses (minimum) - Face shield (splash risk) risk_assessment->eye_protection All scenarios skin_protection Skin Protection: - Nitrile gloves - Lab coat - (Optional) Coveralls risk_assessment->skin_protection All scenarios respiratory_protection Respiratory Protection: - Work in fume hood - (Optional) Respirator risk_assessment->respiratory_protection Assess inhalation risk proceed Proceed with experiment eye_protection->proceed skin_protection->proceed respiratory_protection->proceed spill_kit Spill kit accessible proceed->spill_kit eyewash_shower Eyewash & safety shower operational proceed->eyewash_shower sds_location SDS of similar compounds available proceed->sds_location

Caption: PPE Selection Workflow for Handling Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Location: All handling of ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Dispensing: When transferring the chemical, use appropriate tools and techniques to avoid splashes and aerosol generation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][6] Store away from incompatible materials such as strong oxidizing agents.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Personal Contamination:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate and solutions containing it should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable materials that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

By adhering to these protocols, you contribute to a culture of safety and scientific excellence. Your diligence in implementing these measures is a testament to your commitment to responsible research.

References

  • Pfaltz & Bauer. (2023, June 21).
  • National Center for Biotechnology Information. (n.d.). ethyl (1S,3R,4R)-3-{[(tert-butoxy)
  • Fisher Scientific. (2012, March 23).
  • TCI Chemicals. (2025, October 13).
  • BLDpharm. (n.d.). 2306249-93-2|Ethyl (1R,3R)
  • MedChemExpress. (2025, August 24). Ethyl (R)
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Cyclohexanecarboxylic acid, ethyl ester.
  • Chem-Aqua. (2023, February 19). SDS US.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, September 22).
  • Castrol. (2023, August 30).
  • Tokyo Chemical Industry. (2025, September 29).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (2025, September 24).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl (R)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
Reactant of Route 2
ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
© Copyright 2026 BenchChem. All Rights Reserved.